2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Description
2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole is a brominated thienobenzothiophene derivative with a molecular formula of C₃₄H₅₂Br₂O₂S₂ and a molecular weight of 716.716 g/mol . Its structure features a fused thieno[2,3-f][1]benzothiophene core substituted with two bromine atoms at the 2,6-positions and two 2-ethylhexyloxy groups at the 4,8-positions. The 2-ethylhexyl side chains enhance solubility in organic solvents, facilitating its use in solution-processed optoelectronic devices . This compound is synthesized via nucleophilic substitution or cross-coupling reactions, as evidenced by its inclusion in conjugated polymer synthesis for organic solar cells (OSCs) .
Properties
IUPAC Name |
2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36Br2S2/c1-5-9-11-17(7-3)13-19-21-15-23(27)30-26(21)20(14-18(8-4)12-10-6-2)22-16-24(28)29-25(19)22/h15-18H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICRKUEYFXZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)CC(CC)CCCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Br2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fThe reaction is usually carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale organic synthesis techniques. The process includes the use of specialized reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atoms at positions 2 and 6 serve as reactive sites for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of conjugated polymers and small molecules for optoelectronic applications.
Stille Coupling
Stille coupling with stannylated co-monomers is a key method for synthesizing donor-acceptor copolymers. For example:
| Reagents/Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|
| Pd(dtbpf)Cl₂, THF, 80°C, 24h | Poly(thieno-benzodithiophene) derivatives | 49–71% | Organic photovoltaics (OPVs) |
In one protocol, 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole reacted with distannylated benzodithiophene (BDT-T) under Stille conditions to yield polymers with narrow bandgaps (~1.6 eV) for solar cells .
Suzuki-Miyaura Coupling
Suzuki reactions with boronic acid derivatives are employed to introduce aryl/heteroaryl groups:
| Reagents/Conditions | Product | Yield | Key Properties | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 110°C | Symmetric small-molecule semiconductors | 65–82% | High hole mobility (0.1–0.3 cm²/V·s) |
This reaction is critical for tuning the compound’s optoelectronic properties. Fluorinated derivatives synthesized via Suzuki coupling exhibit enhanced open-circuit voltages in OPVs .
Bromination and Functionalization
The compound itself is synthesized via bromination of its non-brominated precursor:
Bromination Protocol
| Reagents/Conditions | Precursor | Yield | Notes | Source |
|---|---|---|---|---|
| Br₂, DCM, RT, 12h | 4,8-Bis(2-ethylhexyl)thieno[2,3-f]benzothiole | 37.5% | Requires NaHSO₃ quenching |
The reaction proceeds via electrophilic aromatic substitution, with bromine selectively attacking the electron-rich 2 and 6 positions .
Polymerization and Device Integration
The compound is a monomer in high-performance polymers for OPVs and OFETs:
Polymerization with Diketopyrrolopyrrole (DPP)
| Monomer Pairing | Polymer Properties | PCE (%) | Source |
|---|---|---|---|
| DPP-Thieno[3,2-b]thiophene | Broad absorption (300–900 nm), low HOMO | 9.2 |
Such polymers achieve power conversion efficiencies (PCE) >9% due to optimized phase separation and charge transport .
Mechanistic Insights
-
Electron Transfer : In OPVs, the compound acts as an electron donor, transferring excitons to fullerene acceptors (e.g., PC₇₁BM).
-
Solubility : The 2-ethylhexyl side chains enhance solubility in chlorinated solvents (e.g., chloroform, o-DCB), critical for solution processing .
Stability and Degradation
Scientific Research Applications
2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole is extensively used in scientific research, including:
Organic Electronics: It is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Materials Science: The compound is utilized in the synthesis of novel materials with unique optical and electronic characteristics.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole involves its interaction with molecular targets through π-π stacking and electron delocalization. These interactions facilitate charge transport and enhance the electronic properties of materials in which it is incorporated .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole is compared to structurally analogous compounds in terms of molecular design, electronic properties, and device performance.
Table 1: Structural and Electronic Comparison
Key Findings:
Core Structure and Electronic Tuning: The thieno[2,3-f][1]benzothiophene core in the target compound provides a rigid, planar structure conducive to π-π stacking, enhancing charge transport in OSCs . In contrast, PBDB-TF uses a benzodithiophene (BDT) core with fluorinated thienyl substituents, lowering the HOMO energy level for higher open-circuit voltage (Voc) in devices . BT-IC, a non-fullerene acceptor, employs a more complex fused-ring system with fluorinated end groups to optimize absorption and electron mobility, achieving power conversion efficiencies (PCEs) >12% .
Substituent Effects :
- The 2-ethylhexyloxy groups in the target compound improve solubility and film-forming properties, critical for solution processing . Similarly, PBDB-TF’s fluorinated thienyl groups enhance intermolecular interactions and reduce recombination losses .
- Bromine atoms at the 2,6-positions in the target compound enable further functionalization (e.g., Suzuki coupling) for polymer synthesis, whereas PBDB-TF’s fluorine atoms primarily modulate electronic properties .
BT-IC-based devices outperform both due to tailored energy-level alignment and near-infrared absorption, though they require more complex synthesis .
Challenges and Opportunities
- Limitations : The compound’s relatively high molecular weight (~716 g/mol) may limit batch reproducibility. Its broader bandgap compared to PBDB-TF also restricts photon harvesting in the visible range .
- Opportunities: Introducing electron-withdrawing groups (e.g., cyano or ester) or blending with narrow-bandgap acceptors (e.g., BT-IC derivatives) could enhance device performance .
Biological Activity
2,6-Dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole is a complex organic compound characterized by its unique structural properties and significant applications in organic electronics and materials science. Its molecular formula is C24H36Br2S2Si. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole is primarily attributed to its ability to interact with various molecular targets through π-π stacking and electron delocalization . These interactions enhance charge transport properties in organic materials, making it a valuable component in electronic applications such as organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs) .
Biological Applications
While extensive research focuses on its electronic properties, emerging studies indicate potential biological applications:
- Antioxidant Activity : Compounds with similar thiophene structures have shown antioxidant properties that protect cells from oxidative stress .
- Photodynamic Therapy : The compound's ability to generate reactive oxygen species upon light activation suggests potential use in photodynamic therapy for cancer treatment .
Research Findings
Several studies have investigated the biological implications of 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole:
- Cell Viability Studies : Research indicates that derivatives of this compound can influence cell viability in various cancer cell lines. For instance, compounds with similar thiophene structures showed significant cytotoxic effects against breast cancer cells .
- Mechanistic Insights : Studies utilizing fluorescence microscopy demonstrated that compounds containing thiophene moieties can induce apoptosis in cancer cells through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study published in a peer-reviewed journal explored the antioxidant capabilities of thiophene derivatives similar to 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f]benzothiole. The results indicated a dose-dependent increase in cell survival under oxidative stress conditions when treated with these compounds.
Case Study 2: Cancer Cell Apoptosis
Another research effort focused on the apoptotic effects of thiophene-based compounds on various cancer cell lines. The study found that treatment led to increased levels of pro-apoptotic markers and decreased cell proliferation rates.
Q & A
Q. What are the recommended synthetic routes for 2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole, and how can purity be optimized?
The compound is typically synthesized via bromination of a thienobenzothiole precursor. For example, refluxing the parent compound with brominating agents (e.g., NBS or Br₂) in chlorinated solvents like chloroform under inert atmospheres (N₂ or Ar) is common. Post-synthesis purification involves silica gel chromatography using hexane/dichloromethane gradients to remove unreacted bromine and byproducts . Recrystallization from ethanol or methanol is recommended for higher purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming bromine substitution patterns and alkyl chain integration. For instance, aromatic protons in the thienobenzothiole core appear as singlets near δ 8.6–8.8 ppm, while ethylhexyl side chains show multiplet signals at δ 0.8–1.6 ppm .
- Mass Spectrometry (MALDI-TOF) : Validates molecular weight (e.g., expected [M]⁺ at m/z ~604.5) and bromine isotope patterns .
- IR Spectroscopy : Confirms absence of unwanted functional groups (e.g., C=O or -OH) introduced during synthesis .
Q. How does the solubility of this compound influence experimental design?
The compound is soluble in chloroform, dichloromethane, and THF but insoluble in water or alcohols. For device fabrication (e.g., organic photovoltaics), solutions are typically prepared at 10–20 mg/mL in chloroform with sonication to ensure homogeneity. Insufficient solubility may require heating (≤50°C) or addition of co-solvents like chlorobenzene .
Advanced Research Questions
Q. How can researchers resolve contradictions in optical/electronic property data across studies?
Variations in reported bandgap or HOMO/LUMO levels may arise from differences in alkyl chain packing or crystallinity. To mitigate:
- Use cyclic voltammetry (CV) under standardized conditions (e.g., Ag/AgCl reference electrode, 0.1 M TBAPF₆ in acetonitrile).
- Compare UV-Vis absorption edges with theoretical DFT calculations to identify outliers .
- Ensure consistent film morphology by spin-coating under controlled humidity/temperature .
Q. What strategies improve the efficiency of this compound in organic photovoltaic (OPV) devices?
- Blend Optimization : Pair with non-fullerene acceptors (e.g., Y6 derivatives) at donor:acceptor ratios of 1:1.2 to enhance charge separation. Achieved PCEs >14% have been reported using thermal annealing (100°C for 10 min) .
- Side-Chain Engineering : Replace 2-ethylhexyl with linear alkyl chains (e.g., octyl) to reduce steric hindrance and improve π-π stacking .
- Additive Use : Incorporate 1,8-diiodooctane (DIO, 3% v/v) to optimize phase separation .
Q. How do bromine substituents impact reactivity in cross-coupling reactions?
Bromine atoms at the 2,6-positions facilitate Stille or Suzuki couplings for π-extension. Key considerations:
- Use Pd(PPh₃)₄ (2–5 mol%) with excess tributyltin reagents in degassed toluene at 110°C for 48 hours.
- Monitor reaction progress via TLC to prevent over-substitution or debromination .
- Post-reaction, purify via Soxhlet extraction to remove Pd catalysts .
Q. What are the challenges in scaling up synthesis for device applications?
- Byproduct Formation : Bromination may yield mono- or tri-brominated byproducts. Use excess Br₂ (2.5 equiv) and monitor via LC-MS .
- Cost of Pd Catalysts : Optimize catalyst loading to ≤3 mol% and recover via column chromatography .
- Storage Stability : Store at -20°C in amber vials under Ar to prevent oxidation or bromine loss .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
